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Abstract
GR231118, also known as 1229U91, is a potent and selective peptide-like compound that has

been instrumental in the characterization of the neuropeptide Y (NPY) receptor family. This

technical guide provides a comprehensive overview of the pharmacological properties of

GR231118, with a focus on its receptor binding affinity, selectivity, and functional activity.

Detailed experimental protocols for key assays are provided, along with a summary of its

effects on intracellular signaling pathways and in vivo models. This document is intended to

serve as a valuable resource for researchers and drug development professionals working with

NPY receptors and related therapeutic areas.

Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout

the central and peripheral nervous systems. It is involved in a diverse range of physiological

processes, including the regulation of food intake, anxiety, and blood pressure. NPY exerts its

effects through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5,

and in some species, Y6. The development of selective ligands for these receptors has been

crucial for elucidating their individual functions. GR231118 has emerged as a key

pharmacological tool due to its distinct profile as a high-affinity antagonist for the Y1 receptor

and a potent agonist for the Y4 receptor.
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Receptor Binding Profile
The affinity of GR231118 for various NPY receptor subtypes has been extensively

characterized through radioligand binding assays. These studies have consistently

demonstrated its high affinity and selectivity for the Y1 and Y4 receptors.

Data Presentation: Receptor Binding Affinities
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pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher

binding affinity. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Experimental Protocols: Radioligand Binding Assay
A generalized protocol for a competitive radioligand binding assay to determine the affinity of

GR231118 is as follows:

Objective: To determine the inhibition constant (Ki) of GR231118 for a specific NPY receptor

subtype.

Materials:

Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g.,

SK-N-MC for Y1, transfected CHO or HEK293 cells for other subtypes).

Radioligand (e.g., [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or [¹²⁵I]-GR231118).

GR231118 (unlabeled competitor).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid.

Scintillation counter.

Procedure:

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the

radioligand (typically at or below its Kd value), and varying concentrations of unlabeled

GR231118. Total binding is determined in the absence of any competitor, and non-specific

binding is determined in the presence of a high concentration of a non-radiolabeled NPY

receptor ligand.
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Equilibration: Incubate the plate at room temperature for a sufficient period to reach binding

equilibrium (e.g., 60-120 minutes).

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell

harvester to separate bound from free radioligand. The filters trap the cell membranes with

the bound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of GR231118 by subtracting the non-

specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the GR231118 concentration.

Determine the IC₅₀ value (the concentration of GR231118 that inhibits 50% of the specific

radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Functional Activity
GR231118 exhibits a dual functional profile, acting as a potent antagonist at the Y1 receptor

and a potent agonist at the Y4 receptor. This activity has been primarily assessed through its

modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic

adenosine monophosphate (cAMP) levels.

Data Presentation: Functional Activity
Receptor Species Cell Line
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-

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold

shift in the concentration-response curve of an agonist. pEC₅₀ is the negative logarithm of the

molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols: cAMP Functional Assay
A generalized protocol for a functional cAMP assay to determine the antagonist or agonist

activity of GR231118 is as follows:

Objective: To determine the pA₂ (for antagonism at Y1) or pEC₅₀ (for agonism at Y4) of

GR231118.

Materials:
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Cells stably expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

GR231118.

Forskolin (an adenylyl cyclase activator).

NPY (as the agonist for Y1 antagonist assays).

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture medium and reagents.

Procedure for Y1 Antagonism:

Cell Seeding: Seed the Y1 receptor-expressing cells in a microplate and allow them to

adhere.

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of GR231118
for a defined period (e.g., 15-30 minutes).

Agonist Stimulation: Add a fixed concentration of NPY (typically its EC₅₀ or EC₈₀) to the

wells, along with a fixed concentration of forskolin to stimulate cAMP production.

Lysis and Detection: After a further incubation period, lyse the cells and measure the

intracellular cAMP concentration using a suitable cAMP assay kit according to the

manufacturer's instructions.

Procedure for Y4 Agonism:

Cell Seeding: Seed the Y4 receptor-expressing cells in a microplate.

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce a

measurable level of cAMP.

Agonist Addition: Add varying concentrations of GR231118 to the wells.

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP

levels.
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Data Analysis:

For Y1 Antagonism: Plot the cAMP concentration against the logarithm of the NPY

concentration in the presence of different concentrations of GR231118. Perform a Schild

analysis to determine the pA₂ value.

For Y4 Agonism: Plot the percentage of inhibition of forskolin-stimulated cAMP against the

logarithm of the GR231118 concentration. Determine the pEC₅₀ value from the resulting

dose-response curve.
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Measure cAMP

Y4-expressing cells

Stimulate with Forskolin

Add GR231118

Measure cAMP

Click to download full resolution via product page

cAMP Functional Assay Workflow

Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b549500?utm_src=pdf-body
https://www.benchchem.com/product/b549500?utm_src=pdf-body
https://www.benchchem.com/product/b549500?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GR231118, through its interaction with Y1 and Y4 receptors, modulates distinct intracellular

signaling cascades.

Y1 Receptor Antagonism
The NPY Y1 receptor is primarily coupled to the Gαi/o family of G proteins. Activation of the Y1

receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). By acting

as an antagonist at the Y1 receptor, GR231118 blocks these NPY-mediated effects, thereby

preventing the decrease in cAMP. Additionally, Y1 receptor activation can lead to the

mobilization of intracellular calcium, and GR231118 would be expected to inhibit this effect.
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Y4 Receptor Agonism
Similar to the Y1 receptor, the Y4 receptor is also coupled to Gαi/o proteins, and its activation

leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. As a

potent agonist at the Y4 receptor, GR231118 mimics the action of the endogenous ligand,

pancreatic polypeptide (PP), to induce this signaling cascade. Furthermore, there is evidence

to suggest that the Y4 receptor can also couple to Gαq proteins, leading to the activation of

phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then

triggers the release of calcium from intracellular stores.
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In Vivo Pharmacology
The dual activity of GR231118 has been exploited in vivo to investigate the physiological roles

of Y1 and Y4 receptors. One of the most notable in vivo effects of GR231118 is its ability to

suppress food intake in rats. This effect is attributed to its agonist activity at the Y4 receptor,

which is known to be involved in satiety signaling.

Experimental Protocols: Rat Food Intake Study
Objective: To assess the effect of GR231118 on food intake in rats.

Animals:

Male Sprague-Dawley or Wistar rats, individually housed.

Acclimatized to the housing conditions and diet.

Materials:

GR231118 dissolved in a suitable vehicle (e.g., sterile saline).

Standard rat chow.

Apparatus for intracerebroventricular (ICV) or intraperitoneal (IP) injections.

Metabolic cages for accurate food intake monitoring.

Procedure:

Habituation: Acclimate the rats to the experimental procedures, including handling and mock

injections.

Fasting: In some protocols, rats may be fasted for a period (e.g., 12-24 hours) before the

experiment to ensure a robust feeding response.

Drug Administration: Administer GR231118 or vehicle via the desired route (e.g., ICV or IP)

at various doses.
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Food Presentation: Immediately after injection, provide a pre-weighed amount of food to

each rat.

Monitoring: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24

hours) post-injection by weighing the remaining food and any spillage.

Data Analysis:

Calculate the food intake (in grams) for each rat at each time point.

Compare the food intake between the GR231118-treated groups and the vehicle-treated

control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics and Metabolism (ADME)
Currently, there is limited publicly available information regarding the detailed pharmacokinetic

profile (Absorption, Distribution, Metabolism, and Excretion) of GR231118. As a peptide-like

molecule, it is likely to have a short plasma half-life and be susceptible to degradation by

proteases. Its route of administration in preclinical studies is often direct central administration

(ICV) to bypass the blood-brain barrier and peripheral degradation. Further studies are required

to fully characterize the ADME properties of GR231118, which would be crucial for its

development as a therapeutic agent.

Conclusion
GR231118 is a valuable pharmacological tool with a unique dual activity profile as a potent

NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. This technical guide has

provided a comprehensive summary of its binding affinities, functional activities, and effects on

intracellular signaling pathways. The detailed experimental protocols offer a starting point for

researchers wishing to utilize this compound in their studies. While its in vivo effects on food

intake are well-documented, further research is needed to fully elucidate its pharmacokinetic

properties. The continued use of GR231118 will undoubtedly contribute to a deeper

understanding of the complex roles of the NPY system in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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